molecular formula C6H11Cl2N3 B1418048 (4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride CAS No. 1189853-92-6

(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride

Cat. No.: B1418048
CAS No.: 1189853-92-6
M. Wt: 196.07 g/mol
InChI Key: GYRZSVDAWPYHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H11Cl2N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride typically involves the reaction of 4-chloro-1-ethyl-1H-pyrazole with formaldehyde and ammonium chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 4-chloro-1-ethyl-1H-pyrazole, formaldehyde, ammonium chloride.

    Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 50-70°C.

    Product Isolation: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and automated systems to control the reaction parameters. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride
  • (4-Chloro-1-ethyl-1H-pyrazol-3-yl)ethanamine hydrochloride
  • (4-Chloro-1-ethyl-1H-pyrazol-3-yl)propanamine hydrochloride

Uniqueness

(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C6H11ClN3
  • CAS Number: 1189853-92-6
  • SMILES Notation: CCN1C=C(C(=N1)N)Cl

The compound features a chloro substituent at the 4-position and an ethyl group at the 1-position of the pyrazole ring, contributing to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials:
    • 4-chloro-1-ethyl-1H-pyrazole
    • Formaldehyde
    • Ammonium chloride
  • Reaction Conditions:
    • Conducted in an aqueous medium at temperatures between 50°C and 70°C.
    • The product is isolated by filtration and purified through recrystallization.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the amine group allows for nucleophilic substitution reactions, while the chloro group can undergo elimination reactions. These interactions can modulate various biological pathways, leading to potential therapeutic effects.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • In vitro Studies: Compounds based on the 1H-pyrazole structure have demonstrated inhibition of cancer cell proliferation across multiple types, including lung, colorectal, and breast cancers .
Cancer TypeCell LineIC50 (µM)
Lung CancerA5495.2
Breast CancerMDA-MB-2313.8
Colorectal CancerHCT1164.5

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study examining various pyrazole derivatives for anticancer activity, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, particularly in breast and lung cancer models. The compound's mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Properties

IUPAC Name

(4-chloro-1-ethylpyrazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3.ClH/c1-2-10-4-5(7)6(3-8)9-10;/h4H,2-3,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRZSVDAWPYHFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride
Reactant of Route 4
(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride
Reactant of Route 5
(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.